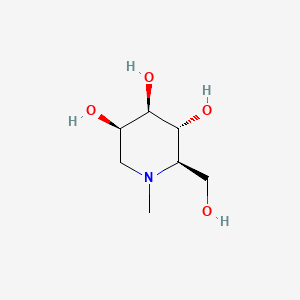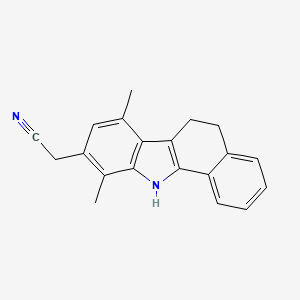
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of cyclopentyl and dithioperoxyanhydride groups contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride typically involves multiple steps, including the formation of cyclopentyl intermediates and subsequent reactions to introduce the dithioperoxyanhydride group. Common reagents used in these reactions include cyclopentyl derivatives, isopropylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The cyclopentyl and isopropylimino groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of substituted cyclopentyl or isopropylimino derivatives.
Scientific Research Applications
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The dithioperoxyanhydride group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Used as a green solvent in various chemical reactions.
Cyclopropane derivatives: Known for their unique structural and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61656-27-7 |
|---|---|
Molecular Formula |
C18H28N2S4 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(2-propan-2-yliminocyclopentanecarbothioyl)sulfanyl 2-propan-2-yliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C18H28N2S4/c1-11(2)19-15-9-5-7-13(15)17(21)23-24-18(22)14-8-6-10-16(14)20-12(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
SNLSXBAIXLUAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C1CCCC1C(=S)SSC(=S)C2CCCC2=NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



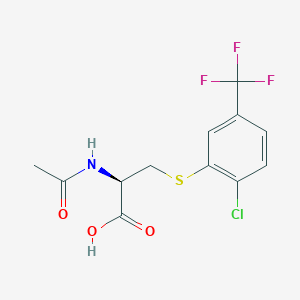

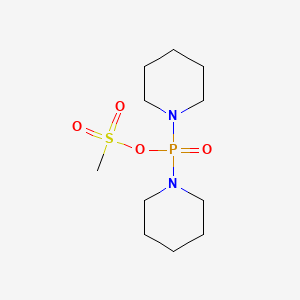
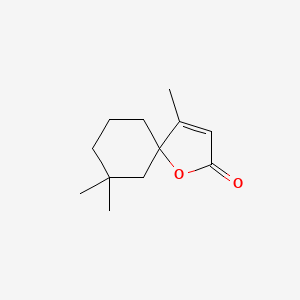
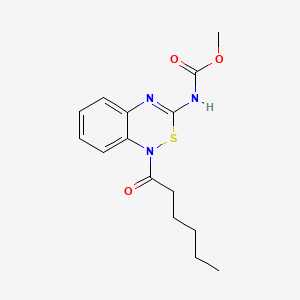
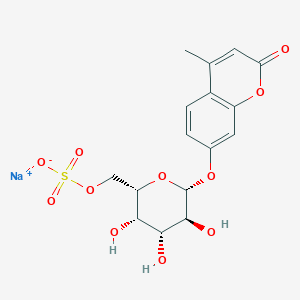
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


